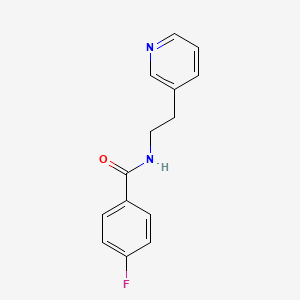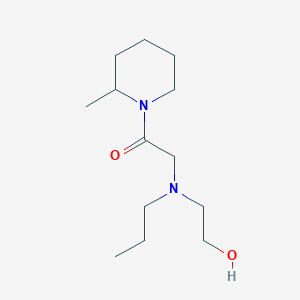![molecular formula C39H29P B14897634 Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14897634.png)
Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane is an organophosphorus compound that features a phosphine group attached to a binaphthyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a binaphthyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where diphenylphosphine is reacted with a halogenated binaphthyl compound under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be key aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in various catalytic reactions, including cross-coupling reactions and hydrogenation.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: While specific applications in biology and medicine are limited, its derivatives are studied for their potential biological activities.
Mechanism of Action
The mechanism of action of Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: A simpler phosphine compound with similar coordination properties.
Diphenyl(p-tolyl)phosphine: Another phosphine with a tolyl group, used in similar catalytic applications.
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Uniqueness
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane is unique due to its binaphthyl structure, which provides additional steric and electronic properties that can influence its reactivity and coordination behavior. This makes it particularly useful in creating chiral catalysts and materials with specific properties.
Properties
Molecular Formula |
C39H29P |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[1-[2-(3-methylphenyl)naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C39H29P/c1-28-13-12-16-31(27-28)36-25-23-29-14-8-10-21-34(29)38(36)39-35-22-11-9-15-30(35)24-26-37(39)40(32-17-4-2-5-18-32)33-19-6-3-7-20-33/h2-27H,1H3 |
InChI Key |
PBIFAXREKZLXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)











![(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide](/img/structure/B14897630.png)
